(-)-Yomogin
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Overview
Description
(-)-Yomogin: is a naturally occurring sesquiterpene lactone found in various species of the Artemisia plant. It is known for its diverse biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. The compound has garnered significant interest in the scientific community due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Yomogin typically involves the extraction from Artemisia species. The process includes:
Extraction: The plant material is subjected to solvent extraction using solvents like ethanol or methanol.
Isolation: The crude extract is then subjected to chromatographic techniques such as column chromatography to isolate this compound.
Purification: Further purification is achieved using techniques like recrystallization or high-performance liquid chromatography.
Industrial Production Methods: Industrial production of this compound is still in the research phase, with efforts focused on optimizing extraction and purification processes to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (-)-Yomogin can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products Formed:
Oxidation: Oxidized derivatives with altered biological activities.
Reduction: Reduced forms of this compound with potential therapeutic benefits.
Substitution: Substituted derivatives with modified chemical properties.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives: (-)-Yomogin serves as a precursor for synthesizing various derivatives with enhanced biological activities.
Biology:
Anti-inflammatory Agent: It has been studied for its potential to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
Anti-tumor Activity: Research has shown that this compound can induce apoptosis in cancer cells, highlighting its potential as an anti-cancer agent.
Medicine:
Antimicrobial Properties: this compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi.
Therapeutic Potential: Its diverse biological activities make it a promising candidate for developing new therapeutic agents.
Industry:
Pharmaceuticals: this compound is being explored for its potential use in pharmaceutical formulations due to its bioactive properties.
Mechanism of Action
Molecular Targets and Pathways:
Inflammatory Pathways: (-)-Yomogin inhibits key enzymes and signaling molecules involved in inflammation, such as cyclooxygenase and nuclear factor-kappa B.
Apoptosis Induction: The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
Antimicrobial Action: this compound disrupts microbial cell membranes and inhibits essential enzymes, leading to microbial death.
Comparison with Similar Compounds
Artemisinin: Another sesquiterpene lactone from Artemisia species, known for its anti-malarial properties.
Parthenolide: A sesquiterpene lactone with anti-inflammatory and anti-cancer activities.
Uniqueness:
Structural Differences: (-)-Yomogin has a unique lactone ring structure that contributes to its distinct biological activities.
Broader Spectrum of Activity: Compared to similar compounds, this compound exhibits a broader range of biological activities, making it a versatile compound for various applications.
Properties
IUPAC Name |
5,8a-dimethyl-3-methylidene-3a,4,9,9a-tetrahydrobenzo[f][1]benzofuran-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-8-10-6-11-9(2)12(16)4-5-15(11,3)7-13(10)18-14(8)17/h4-5,10,13H,1,6-7H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPJVBQNWRHOKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3C(CC2(C=CC1=O)C)OC(=O)C3=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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